N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-13-4-5-15-17(11-13)25-19(20-15)21-18(23)12-22-8-6-14(7-9-22)16-3-2-10-24-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZSQDQSRMIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate methylating agent.
Formation of the Piperidine Ring: Using a thiophene derivative and a piperidine precursor.
Coupling Reactions: Combining the benzothiazole and piperidine intermediates through acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the benzothiazole ring.
Substitution: Various substitution reactions could occur, especially on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Benzothiazole Core Modifications: The target compound’s 6-methyl group contrasts with 6-nitro () and 5,6-methylenedioxy () substituents. Methyl substitution at position 6 may balance lipophilicity and metabolic stability compared to polar nitro or bulky fused rings.
Acetamide Side Chain Diversity :
- The piperidine-thiophene side chain in the target compound differs from triazole (), piperazine-phenyl (), and thiadiazole-thio () groups.
- Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring) offers conformational flexibility, whereas piperazine (unsaturated) may engage in hydrogen bonding via its nitrogen atoms .
- Thiophene vs. Triazole/Thiadiazole : Thiophene’s aromaticity and sulfur atom could enhance hydrophobic interactions, while triazole/thiadiazole rings may participate in π-π stacking or metal coordination .
Physicochemical and Spectral Properties
- Melting Points : Piperidine-thiophene derivatives (target) may exhibit lower melting points than triazole analogs (e.g., 230°C for Compound 17) due to reduced crystallinity from the flexible piperidine ring .
- Spectroscopic Data :
- 1H NMR : The thiophene protons (δ ~6.5–7.5 ppm) and piperidine CH2 groups (δ ~2.5–3.5 ppm) would distinguish the target compound from triazole (δ ~8.8 ppm for triazole-H) or piperazine analogs .
- Mass Spectrometry : Molecular ion peaks for the target compound (expected m/z ~399) would differ from nitro-triazole (m/z 319.0617) or thiadiazole (m/z ~450) derivatives .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.41 g/mol. The structure features a benzothiazole moiety linked to a thiophene-substituted piperidine.
Biological Activity Overview
Research indicates that derivatives of benzothiazole and thiophene exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
- Antimicrobial Properties : Benzothiazole derivatives are noted for their antimicrobial activities, which may be attributed to their ability to disrupt cellular processes in bacteria and fungi.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as kinases .
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can protect cells from oxidative stress .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
